molecular formula C11H12O5 B2807346 3-(2-Hydroxyphenyl)pentanedioic acid CAS No. 13291-09-3

3-(2-Hydroxyphenyl)pentanedioic acid

Cat. No.: B2807346
CAS No.: 13291-09-3
M. Wt: 224.212
InChI Key: VFZKWVWWBOFGAJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyphenyl)pentanedioic acid typically involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base

Major Products:

    Oxidation: 3-(2-Oxo-phenyl)pentanedioic acid

    Reduction: 3-(2-Hydroxyphenyl)pentanediol

    Substitution: 3-(2-Alkoxyphenyl)pentanedioic acid

Scientific Research Applications

3-(2-Hydroxyphenyl)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

  • 3-(2-Methoxyphenyl)pentanedioic acid
  • 3-(2-Chlorophenyl)pentanedioic acid
  • 3-(2-Nitrophenyl)pentanedioic acid

Comparison: 3-(2-Hydroxyphenyl)pentanedioic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. Compared to its methoxy, chloro, and nitro analogs, the hydroxy derivative exhibits stronger hydrogen bonding and different electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-hydroxyphenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKWVWWBOFGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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